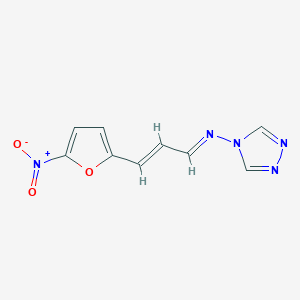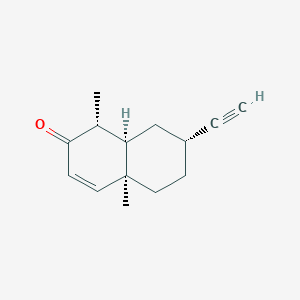
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one, also known as T0901317, is a synthetic compound that belongs to the class of non-steroidal synthetic ligands called liver X receptor (LXR) agonists. This compound has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, cancer, and neurodegenerative disorders.
Wirkmechanismus
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one exerts its effects by binding to and activating the LXR, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Activation of LXR by (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one leads to the upregulation of genes involved in cholesterol efflux, fatty acid oxidation, and anti-inflammatory pathways.
Biochemische Und Physiologische Effekte
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one has been shown to have a number of biochemical and physiological effects, including the reduction of plasma triglyceride and cholesterol levels, the inhibition of foam cell formation, and the suppression of inflammatory cytokine expression. In addition, (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one in lab experiments is its high potency and specificity for the LXR receptor. This allows for precise modulation of LXR activity in experimental systems. However, one limitation of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one. One area of interest is the development of more stable analogs of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one that can be used in vivo for longer periods of time. Another area of interest is the investigation of the role of LXR in various diseases, including cancer and neurodegenerative disorders. Finally, there is also interest in exploring the potential of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one as a therapeutic agent for the treatment of obesity and metabolic disorders.
Synthesemethoden
The synthesis of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one involves a multi-step process that includes the condensation of 2-methylcyclohexanone with ethynylmagnesium bromide, followed by the reduction of the resulting enone using sodium borohydride. The final step involves the oxidation of the resulting alcohol using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one is in the treatment of atherosclerosis, a disease characterized by the buildup of plaque in the arteries. Studies have shown that (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one can reduce the formation of plaque and improve lipid metabolism in animal models of atherosclerosis.
Eigenschaften
CAS-Nummer |
10208-55-6 |
|---|---|
Produktname |
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,10-12H,5,7,9H2,2-3H3/t10-,11-,12-,14+/m1/s1 |
InChI-Schlüssel |
WLJJVPSVSROSLC-BYNQJWBRSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C#C |
SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
Kanonische SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



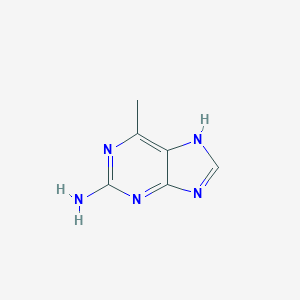
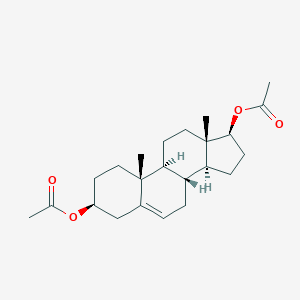
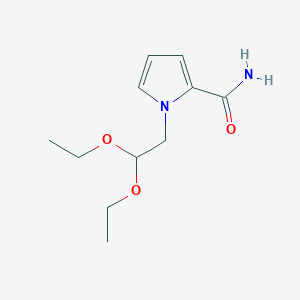
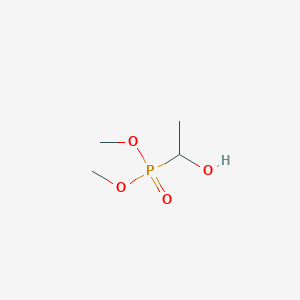
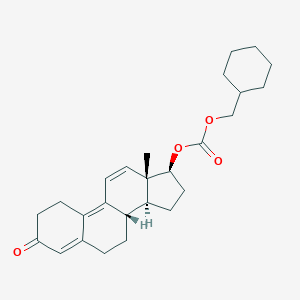
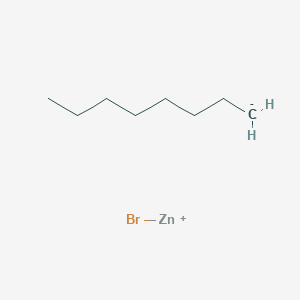
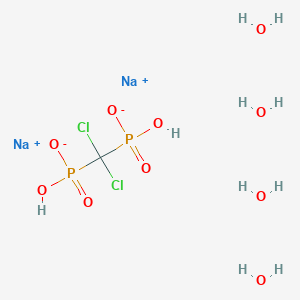
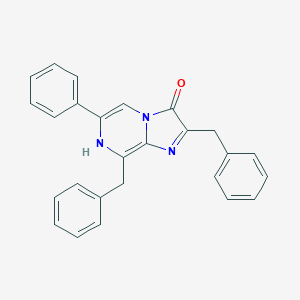
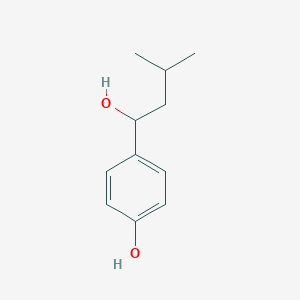
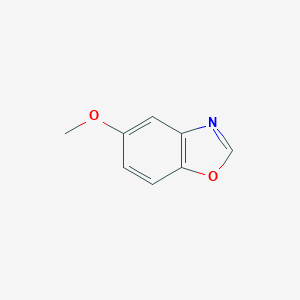
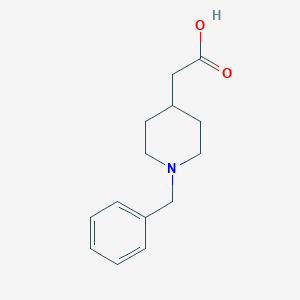
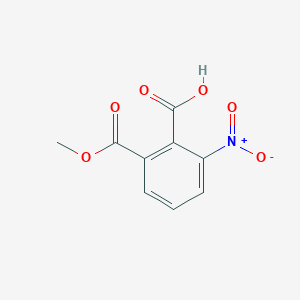
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
